molecular formula C23H22N2O6 B2635780 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618872-70-1

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2635780
CAS No.: 618872-70-1
M. Wt: 422.437
InChI Key: UDCQHKSPVXWESK-UHFFFAOYSA-N
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Description

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-4-11-29-16-8-6-15(7-9-16)20-19(21(26)17-10-5-13(2)30-17)22(27)23(28)25(20)18-12-14(3)31-24-18/h5-10,12,20,27H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCQHKSPVXWESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with a complex structure that suggests potential for diverse biological activities. This article reviews its biological properties, possible pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolone core with multiple substituents, including a hydroxyl group, a furan carbonyl, and an isoxazole moiety. The presence of these functional groups indicates potential interactions with various biological targets.

Molecular Formula: C_{19}H_{22}N_{2}O_{4}
Molecular Weight: 342.39 g/mol

Potential Biological Activities

While specific biological activity data for this compound is limited, its structural components suggest several pharmacological properties:

  • Antioxidant Activity : The furan and isoxazole rings may contribute to antioxidant effects, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this molecule might modulate inflammatory pathways.
  • Antimicrobial Activity : The presence of the isoxazole ring suggests potential activity against bacterial and fungal pathogens.

In Vitro Studies

Research on similar compounds has demonstrated various biological activities:

  • Antioxidant Assays : Compounds with furan derivatives have shown significant radical scavenging abilities in DPPH assays.
  • Cytotoxicity Tests : Analogous structures have been tested against cancer cell lines, showing dose-dependent cytotoxic effects.
StudyCompoundBiological ActivityFindings
Furan DerivativeAntioxidantSignificant DPPH scavenging activity
Isoxazole CompoundCytotoxicityIC50 values indicating effective inhibition of cancer cell proliferation

Case Studies

A notable case study involved the synthesis of related compounds that exhibited strong inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, which could be relevant for the development of antibiotics targeting resistant strains.

The mechanisms through which this compound may exert its effects could include:

  • Receptor Modulation : Potential interaction with G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes or microbial pathogenesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.